Cas no 5630-56-8 (Bis(4-iodophenyl)methanone)
Bis(4-iodophenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- Bis(4-iodophenyl)methanone
- di4-iodophenyl ketone
- NSC86517
- 4,4'-Diiodobenzophenone
- AC1L5XS4
- Benzophenone,4'-diiodo-
- 4,4'-diiodo-benzophenone
- SureCN1244094
- Methanone, bis(4-iodophenyl)-
- 4,4'-iodobenzophenone
- Bis(4-iodphenyl)methanon
- 4,4'-Dijod-benzophenon
- 4,4 -diiodobenzophenone
- AC1Q5E82
- di4-iodophenyl ketone; NSC86517; 4,4'-Diiodobenzophenone; AC1L5XS4; Benzophenone,4'-diiodo-; 4,4'-diiodo-benzophenone; SureCN1244094; 4,4'-diiodobenzophenone; Methanone, bis(4-iodophenyl)-; 4,4'-iodobenzophenone; Bis(4-iodphenyl)methanon; 4,4'-Dijod-benzophenon; 4,4 -diiodobenzophenone; AC1Q5E82;
- G67579
- 5630-56-8
- NSC-86517
- HS-4042
- NSC 86517
- HFRHPJJBHNBGBD-UHFFFAOYSA-N
- DTXSID90292937
- DB-186953
- SCHEMBL1244094
- CS-0253642
- AKOS003595904
- EN300-6479097
- Methanone, bis (4-iodophenyl)-
- MFCD00448008
-
- Inchi: 1S/C13H8I2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
- InChI Key: HFRHPJJBHNBGBD-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C(C1C=CC(=CC=1)I)=O
Computed Properties
- Exact Mass: 433.86554
- Monoisotopic Mass: 433.86646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
- LogP: 4.12680
Bis(4-iodophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6479097-0.05g |
bis(4-iodophenyl)methanone |
5630-56-8 | 95% | 0.05g |
$312.0 | 2023-06-01 | |
| Enamine | EN300-6479097-0.1g |
bis(4-iodophenyl)methanone |
5630-56-8 | 95% | 0.1g |
$466.0 | 2023-06-01 | |
| Enamine | EN300-6479097-0.25g |
bis(4-iodophenyl)methanone |
5630-56-8 | 95% | 0.25g |
$666.0 | 2023-06-01 | |
| Enamine | EN300-6479097-0.5g |
bis(4-iodophenyl)methanone |
5630-56-8 | 95% | 0.5g |
$1046.0 | 2023-06-01 | |
| Enamine | EN300-6479097-1.0g |
bis(4-iodophenyl)methanone |
5630-56-8 | 95% | 1g |
$1343.0 | 2023-06-01 | |
| Enamine | EN300-6479097-2.5g |
bis(4-iodophenyl)methanone |
5630-56-8 | 95% | 2.5g |
$2631.0 | 2023-06-01 | |
| Enamine | EN300-6479097-5.0g |
bis(4-iodophenyl)methanone |
5630-56-8 | 95% | 5g |
$3894.0 | 2023-06-01 | |
| Enamine | EN300-6479097-10.0g |
bis(4-iodophenyl)methanone |
5630-56-8 | 95% | 10g |
$5774.0 | 2023-06-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324312-50mg |
Bis(4-iodophenyl)methanone |
5630-56-8 | 98% | 50mg |
¥6712.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324312-100mg |
Bis(4-iodophenyl)methanone |
5630-56-8 | 98% | 100mg |
¥11743.00 | 2024-05-08 |
Bis(4-iodophenyl)methanone Suppliers
Bis(4-iodophenyl)methanone Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Bis(4-iodophenyl)methanone
Bis(4-Iodophenyl)Methanone: A Comprehensive Overview
Bis(4-iodophenyl)methanone, also known by its CAS number 5630-56-8, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which consists of two 4-iodophenyl groups attached to a central carbonyl group. The presence of the iodine atoms in the para positions of the phenyl rings imparts distinct electronic and steric properties to the molecule, making it a valuable compound in various chemical applications.
Bis(4-iodophenyl)methanone has been extensively studied for its potential applications in drug discovery and organic synthesis. Recent research has highlighted its role as an intermediate in the synthesis of biologically active compounds, particularly those with anti-cancer and anti-inflammatory properties. The compound's ability to undergo various chemical transformations, such as nucleophilic aromatic substitution and coupling reactions, has made it a versatile building block in modern organic chemistry.
The synthesis of Bis(4-iodophenyl)methanone typically involves the condensation of two equivalents of 4-iodoaniline with an aldehyde or ketone under appropriate conditions. This reaction is often facilitated by the use of acid catalysts or other activating agents. The resulting product is a highly stable compound due to the electron-withdrawing effect of the iodine atoms, which enhances the stability of the carbonyl group.
In terms of physical properties, Bis(4-iodophenyl)methanone is a crystalline solid with a melting point of approximately 210°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-phase reactions. The compound's UV-vis spectrum exhibits strong absorption bands due to the conjugated system formed by the phenyl rings and the carbonyl group, which can be exploited in photoredox catalysis and other light-driven reactions.
Recent studies have explored the use of Bis(4-iodophenyl)methanone in the development of advanced materials, including coordination polymers and metal-organic frameworks (MOFs). The iodine atoms in the molecule act as coordinating groups, enabling the formation of stable metal complexes with transition metals such as copper and zinc. These complexes have shown promise in applications ranging from gas sensing to catalytic processes.
Another area where Bis(4-iodophenyl)methanone has garnered attention is in medicinal chemistry. Researchers have investigated its potential as a lead compound for designing drugs targeting specific biological pathways. For instance, derivatives of this compound have been reported to exhibit inhibitory activity against certain enzymes involved in inflammation and cancer progression.
The growing interest in Bis(4-iodophenyl)methanone can be attributed to its unique combination of electronic properties and structural versatility. Its ability to participate in both nucleophilic and electrophilic reactions makes it an ideal candidate for exploring novel synthetic pathways. Furthermore, its stability under various reaction conditions ensures that it can be used in multi-step synthesis protocols without degradation.
In conclusion, Bis(4-Iodophenyl)Methanone (CAS 5630-56-8) stands out as a key compound in contemporary organic chemistry research. Its diverse applications span from material science to medicinal chemistry, underscoring its importance as a versatile building block for developing innovative chemical compounds.
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